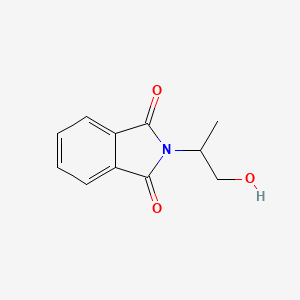

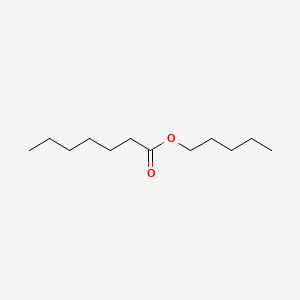

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, also known as indomethacin, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, fever, and inflammation. It was first synthesized in 1963 by Paul Janssen and his team at Janssen Pharmaceutica, Belgium. Since then, indomethacin has been extensively studied for its various pharmacological properties and has found applications in several scientific research fields.

Wissenschaftliche Forschungsanwendungen

Application in Asymmetric Catalysis

Scientific Field

Chemistry - Asymmetric Synthesis

Application Summary

This compound is utilized as a chiral auxiliary in asymmetric catalysis. It helps in the enantioselective synthesis of various pharmaceutical intermediates.

Methods and Experimental Procedures

The compound is incorporated into transition metal complexes which are then used as catalysts in asymmetric synthesis reactions. Parameters like temperature, solvent, and reaction time are meticulously controlled to achieve high enantioselectivity.

Results and Outcomes

The use of this compound in catalysis has resulted in enantiomeric excesses (ee) of up to 95%, significantly improving the efficiency of producing chiral molecules .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Methods and Experimental Procedures

The hydroxyalkyl sidearm of the compound provides a functional handle that can undergo various organic reactions, such as nucleophilic addition or substitution, to extend the molecular framework.

Results and Outcomes

Syntheses using this compound have yielded a variety of organic molecules with yields ranging from moderate to high, demonstrating its versatility as a synthetic intermediate .

Application in Material Science

Scientific Field

Material Science

Application Summary

The compound is used in the development of new materials with potential electronic or photonic properties.

Methods and Experimental Procedures

It is polymerized or copolymerized with other monomers to form novel polymeric materials. The reaction conditions, such as initiator concentration and polymerization time, are crucial for determining the properties of the resulting material.

Results and Outcomes

Polymers derived from this compound have shown promising electrical conductivity and thermal stability, making them suitable for various applications in electronics .

Application in Environmental Science

Scientific Field

Environmental Science

Application Summary

This compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants.

Methods and Experimental Procedures

It is used as a precursor for catalysts that can break down toxic substances in water or soil. The effectiveness is measured by the decrease in concentration of pollutants over time.

Results and Outcomes

Catalysts based on this compound have successfully reduced the levels of certain organic pollutants, indicating its potential for environmental cleanup efforts .

Application in Pharmacology

Scientific Field

Pharmacology

Application Summary

The compound is explored for its pharmacological properties, especially as an intermediate in drug synthesis.

Methods and Experimental Procedures

It is used in the multi-step synthesis of active pharmaceutical ingredients (APIs). The purity and yield at each step are critical for the final product’s efficacy.

Results and Outcomes

APIs synthesized using this compound have shown high activity and selectivity in preliminary biological assays, suggesting its value in drug development .

Application in Biotechnology

Scientific Field

Biotechnology

Application Summary

It is applied in biotechnological processes, such as enzyme inhibition or activation, due to its structural similarity to certain bioactive molecules.

Methods and Experimental Procedures

The compound is used to modulate the activity of enzymes in vitro. Assays are conducted to measure the extent of enzyme activity in the presence of the compound.

Results and Outcomes

Studies have demonstrated that this compound can significantly alter enzyme activity, which could lead to new biotechnological applications .

These applications showcase the compound’s multifaceted role in advancing scientific research and its potential to contribute to various fields through innovative applications.

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

This compound has shown potential in modulating dopamine receptors, suggesting its use as an antipsychotic agent .

Methods and Experimental Procedures

Isoindoline derivatives were synthesized under solventless conditions and evaluated in silico on the human dopamine receptor D2. One derivative was tested in vivo in a Parkinsonism mouse model .

Results and Outcomes

The compound demonstrated affinity for the dopamine receptor D2 and showed promising results in reversing Parkinsonism symptoms in the mouse model .

Application in Alzheimer’s Disease Research

Scientific Field

Biomedical Research

Application Summary

The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in Alzheimer’s disease treatment .

Methods and Experimental Procedures

Isoindoline-1,3-dione derivatives were evaluated for their capacity to inhibit β-amyloid aggregation, which is a key factor in Alzheimer’s disease pathology .

Results and Outcomes

The inhibition of β-amyloid aggregation by these compounds indicates a potential therapeutic capacity for the treatment of Alzheimer’s disease .

Application in Cancer Research

Scientific Field

Oncology

Application Summary

Isoindoline-1,3-dione derivatives have been studied for their cytotoxic effects on cancer cells .

Methods and Experimental Procedures

Compounds were tested on Raji cells, a type of lymphoma, to assess their cytotoxicity .

Results and Outcomes

One of the compounds significantly reduced cell viability, indicating its potential as a cancer therapeutic agent .

Eigenschaften

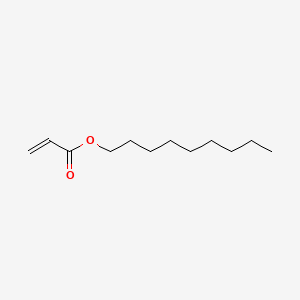

IUPAC Name |

2-(1-hydroxypropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIHOIDWMVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344863 | |

| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

211501-36-9 | |

| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)